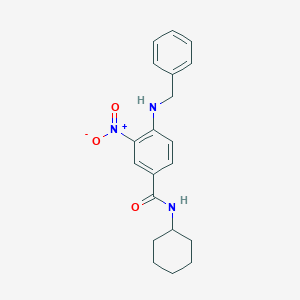![molecular formula C12H10N4OS B4141920 N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B4141920.png)
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
描述
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and related disorders.
科学研究应用
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been widely used in scientific research as a tool for studying Parkinson's disease and related disorders. N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is selectively toxic to dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. By selectively damaging these neurons, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine can be used to model Parkinson's disease in animals and to study the underlying mechanisms of the disease.
作用机制
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death. The selective toxicity of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine to dopaminergic neurons is due to the high expression of MAO-B in these neurons.
Biochemical and Physiological Effects:
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been shown to cause a range of biochemical and physiological effects in animals and humans. In animals, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to motor deficits and other Parkinson's-like symptoms. In humans, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been shown to cause Parkinson's-like symptoms in individuals who have accidentally or intentionally ingested the compound.
实验室实验的优点和局限性
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has several advantages as a tool for studying Parkinson's disease and related disorders. It is a potent and selective neurotoxin that can be used to model the disease in animals and to study the underlying mechanisms of the disease. However, there are also several limitations to using N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in lab experiments. N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is highly toxic and requires careful handling and disposal. In addition, the effects of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine on animals and humans may not fully replicate the complexity of Parkinson's disease in humans.
未来方向
There are several future directions for research involving N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One area of research is the development of new compounds that selectively target dopaminergic neurons and have fewer side effects than N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. Another area of research is the use of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in combination with other compounds to model the complex interactions between genetic and environmental factors in Parkinson's disease. Finally, there is a need for further research into the underlying mechanisms of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine toxicity and the development of new therapies for Parkinson's disease based on these mechanisms.
In conclusion, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is a valuable tool for studying Parkinson's disease and related disorders. Its selective toxicity to dopaminergic neurons makes it a valuable tool for modeling the disease in animals and studying the underlying mechanisms of the disease. However, the high toxicity of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and its limitations as a model for Parkinson's disease in humans require careful consideration in the design and interpretation of lab experiments. Further research into the underlying mechanisms of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine toxicity and the development of new therapies for Parkinson's disease based on these mechanisms is needed.
属性
IUPAC Name |
4-(5-methylfuran-2-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-3-4-10(17-8)9-7-18-12(15-9)16-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIZEUFTSQINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)

![2-(1-adamantyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4141864.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![N-(4-bromo-2-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4141871.png)
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)

![N-(tert-butyl)-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-ethoxyphenoxy)acetamide hydrochloride](/img/structure/B4141914.png)
![ethyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141925.png)
![1-(4-chlorobenzyl)-N-[3-(4-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4141927.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride](/img/structure/B4141930.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4141931.png)